(2-Chloro-5-isopropylphenyl)boronic acid

Descripción general

Descripción

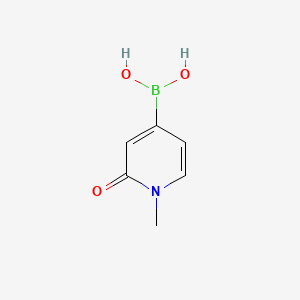

“(2-Chloro-5-isopropylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C9H12BClO2 . It is a solid substance and is typically stored at temperatures between 2-8°C .

Synthesis Analysis

Boronic acids, including “(2-Chloro-5-isopropylphenyl)boronic acid”, are generally non-toxic and stable, making them suitable for various synthetic reactions . They can be used in metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .

Molecular Structure Analysis

The InChI code for “(2-Chloro-5-isopropylphenyl)boronic acid” is 1S/C9H12BClO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.

Chemical Reactions Analysis

Boronic acids have been widely used in a range of organic reactions . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities .

Physical And Chemical Properties Analysis

“(2-Chloro-5-isopropylphenyl)boronic acid” has a molecular weight of 198.45 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 198.0618875 g/mol . The topological polar surface area is 40.5 Ų .

Aplicaciones Científicas De Investigación

Sensing Applications

Boronic acids, including “(2-Chloro-5-isopropylphenyl)boronic acid”, are increasingly utilized in diverse areas of research. One of the most common applications of boronic acids is the detection of diols and anions . They are used in both homogeneous assays and heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be used for the detection and tracking of specific biological molecules.

Protein Manipulation and Modification

Boronic acids have been used for the manipulation and modification of proteins . This can be useful in understanding protein function and structure.

Separation Technologies

Boronic acids have been used in separation technologies . They can be used to separate specific molecules from a mixture, which can be useful in both research and industrial applications.

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . They can interact with biological molecules in specific ways, which can be harnessed for therapeutic purposes.

Self-Healing Polymers and Hydrogels

Boronic ester-based dynamic covalent bonds formed between boronic acids and diols impart excellent self-healing properties to the hydrogels, organic gels, elastomers, and plastics . This can be useful in the development of materials with self-healing properties.

Mecanismo De Acción

While the specific mechanism of action for “(2-Chloro-5-isopropylphenyl)boronic acid” is not mentioned in the search results, boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications .

Safety and Hazards

“(2-Chloro-5-isopropylphenyl)boronic acid” is associated with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Boronic acids, including “(2-Chloro-5-isopropylphenyl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests a promising future for the study and application of boronic acids in medicinal chemistry .

Propiedades

IUPAC Name |

(2-chloro-5-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIMGNGCZOAXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-5-isopropylphenyl)boronic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-[5-13C]RIBOSE](/img/no-structure.png)

![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)

![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)

![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)

![(1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester](/img/structure/B591488.png)

![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)